6-Momipp

Description

The indole (B1671886) ring is a "privileged structure" in medicinal chemistry, found in compounds ranging from the amino acid tryptophan to potent therapeutic agents. Similarly, the chalcone (B49325) scaffold is known for its broad spectrum of biological effects, including anti-inflammatory, antioxidant, and antiproliferative properties. acs.orgafricanjournalofbiomedicalresearch.com The synthesis of indole-chalcone hybrids is a rational design strategy aimed at creating novel compounds for research applications. nih.gov These hybrids are typically synthesized through the Claisen-Schmidt condensation, a straightforward reaction between an indole-3-carboxaldehyde (B46971) and an aromatic ketone, which allows for extensive structural diversification. nih.govacs.org This synthetic accessibility has enabled the creation of large libraries of compounds for screening and mechanistic studies.

The development of chalcones in research has its roots in the study of natural products. acs.org As open-chain precursors to flavonoids, they have long been recognized for their role in plant biochemistry. acs.org The simplicity of their 1,3-diphenyl-2-propen-1-one backbone made them attractive targets for organic synthesis, with the Claisen-Schmidt condensation being a widely adopted and efficient method for their preparation. nih.gov

The journey toward indole-based chalcones began as researchers sought to expand the chemical space of biologically active molecules. The indole framework was a logical choice for hybridization due to its established importance in medicinal chemistry. Early research into synthetic indole-chalcones focused on creating and screening new derivatives for a wide array of biological activities. historymedjournal.com These studies established that by modifying the substitution patterns on both the indole and the phenyl rings, the compound's properties could be finely tuned, leading to the identification of molecules with specific cellular effects. africanjournalofbiomedicalresearch.com

The structural adaptability of the chalcone scaffold has made it a versatile tool for developing molecular probes to investigate cellular functions. africanjournalofbiomedicalresearch.com The α,β-unsaturated carbonyl group, along with the two flanking aryl rings, provides multiple sites for chemical modification. acs.org This has allowed researchers to systematically alter the steric, electronic, and lipophilic properties of these molecules and observe the resulting impact on biological systems. mdpi.com

This evolution is exemplified by the discovery of compounds with highly specific mechanisms of action. For instance, initial research on one indole-pyridinyl-propenone, MOMIPP, identified it as an inducer of a non-apoptotic form of cell death called methuosis. nih.gov Subsequent structure-activity relationship studies revealed that a subtle modification—moving a methoxy (B1213986) group from the 5-position to the 6-position of the indole ring to create 6-Momipp—completely switched the compound's biological activity from methuosis induction to microtubule disruption. nih.govresearchgate.net This discovery underscored how minor structural changes can redirect a molecule's interaction with cellular targets, highlighting the value of these derivatives as precise probes for dissecting distinct biological pathways.

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape, making them a critical target in cell biology and cancer research. mdpi.com Agents that interfere with microtubule dynamics are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents. tandfonline.com These agents typically bind to one of three main sites on the α,β-tubulin heterodimer: the taxane (B156437) site (stabilizers), the vinca (B1221190) alkaloid site (destabilizers), or the colchicine (B1669291) site (destabilizers). tandfonline.comnih.gov

Table 1: Classification of Microtubule-Targeting Agents (MTAs) for Research

| Classification | Mechanism of Action | Binding Site on Tubulin | Representative Compounds |

|---|---|---|---|

| Stabilizing Agents | Promote tubulin polymerization and prevent depolymerization | Taxane Site (β-tubulin) | Paclitaxel, Docetaxel |

| Destabilizing Agents | Inhibit tubulin polymerization, leading to microtubule disassembly | Vinca Alkaloid Site (β-tubulin) | Vinblastine (B1199706), Vincristine |

| Colchicine Site (β-tubulin) | Colchicine, Combretastatin A-4, 6-Momipp |

6-Momipp is classified as a microtubule-destabilizing agent that functions as a colchicine-binding site inhibitor (CBSI). nih.govnih.gov Research has shown that it directly interacts with the colchicine site on β-tubulin, which prevents the tubulin dimers from adopting the straight conformation necessary for polymerization. nih.govnih.gov This disruption of microtubule assembly leads to a cascade of cellular events, including mitotic arrest, activation of the caspase-dependent apoptotic pathway, and ultimately, cell death. nih.govresearchgate.net

A significant feature that distinguishes 6-Momipp within the crowded field of CBSIs is its ability to readily penetrate the blood-brain barrier. nih.govnih.gov Many potent microtubule inhibitors, including colchicine itself, have limited utility in central nervous system (CNS) research due to poor brain penetration. mdpi.comnih.gov Pharmacokinetic studies have demonstrated that concentrations of 6-Momipp in the brain are comparable to those in plasma, making it a valuable research tool for investigating the role of microtubule dynamics in CNS pathologies, such as glioblastoma. researchgate.netnih.gov

Table 2: Research Findings on the Chemical Compound 6-Momipp

| Property | Detailed Research Finding | Citation |

|---|---|---|

| Chemical Name | 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one | nih.govnih.gov |

| Compound Class | Indole-based chalcone | nih.govresearchgate.net |

| Mechanism of Action | Microtubule-destabilizing agent; inhibits tubulin polymerization | nih.govnih.gov |

| Molecular Target | Binds to the colchicine binding site on β-tubulin | nih.govresearchgate.netnih.gov |

| Cellular Effects | Induces mitotic arrest, caspase activation, and apoptosis | nih.govresearchgate.nettandfonline.com |

| Key Research Application Feature | Readily penetrates the blood-brain barrier | researchgate.netnih.gov |

| Studied Research Model | Human U251 glioblastoma cells and xenograft models | nih.govresearchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.34 |

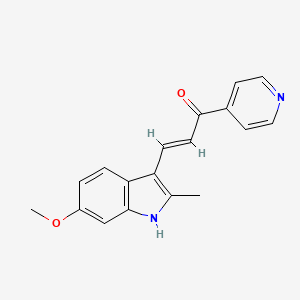

IUPAC Name |

(E)-3-(6-methoxy-2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C18H16N2O2/c1-12-15(5-6-18(21)13-7-9-19-10-8-13)16-4-3-14(22-2)11-17(16)20-12/h3-11,20H,1-2H3/b6-5+ |

InChI Key |

RPNPISGFLNFEFU-AATRIKPKSA-N |

SMILES |

CC1=C(C2=C(N1)C=C(C=C2)OC)C=CC(=O)C3=CC=NC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-MOMIPP; 6 MOMIPP; 6MOMIPP |

Origin of Product |

United States |

Synthetic Strategies and Structure Activity Relationship Sar Investigations of 6 Momipp

Methodologies for the Chemical Synthesis of 6-Momipp

The primary method for synthesizing 6-Momipp and other indole-based chalcones is the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde. scispace.comrsc.orgnih.gov In the specific synthesis of 6-Momipp, the precursors are 6-methoxy-2-methyl-1H-indole-3-carboxaldehyde and 4-acetylpyridine (B144475). nih.gov

The general synthetic route can be outlined as follows:

Preparation of the Indole (B1671886) Aldehyde : The synthesis begins with the appropriate substituted indole, in this case, 6-methoxy-2-methyl-indole. This intermediate is then formylated, typically using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce an aldehyde group at the C3 position of the indole ring. acs.orgnih.gov

Claisen-Schmidt Condensation : The resulting 6-methoxy-2-methyl-1H-indole-3-carboxaldehyde is then reacted with 4-acetylpyridine in the presence of a base, such as piperidine (B6355638) or sodium hydroxide, in a suitable solvent like methanol. nih.govacs.org The mixture is typically heated to reflux to drive the condensation, which forms the α,β-unsaturated ketone core structure of the chalcone (B49325). The resulting product, 6-Momipp, often precipitates from the solution and can be purified through recrystallization or chromatography. nih.gov

Alternative methods, such as ultrasound-assisted synthesis, have also been employed for indole-based chalcones to improve yields and reaction times. nih.gov

Structure-Activity Relationship Studies Pertaining to Indole-Based Chalcones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indole-based chalcones, these studies have elucidated key features that govern their potency and mechanism of action.

Influence of Indole Ring Substitution on Biological Activity

The substitution pattern on the indole ring is a critical determinant of the biological activity of indolyl-propenone compounds. Research has shown that both the type and position of substituents can dramatically alter the compound's effects, ranging from anti-inflammatory to potent anticancer activity. nih.govnih.gov

A key finding in the SAR of these compounds is the impact of methoxy (B1213986) groups on the indole nucleus. Studies have indicated that the placement of a methoxy group at either the C5 or C6 position of the indole ring is favorable for potent antiproliferative activity. nih.gov Furthermore, the absence of substituents at the N-1 position of the indole is also considered beneficial for this activity. nih.gov Other substitutions, such as bromo or cyano groups, have been shown to impart significant anti-inflammatory or COX inhibitory effects. nih.gov

| Indole Ring Position | Substituent | Observed Biological Activity |

|---|---|---|

| C5 | Methoxy (-OCH₃) | Induction of non-apoptotic cell death (methuosis) |

| C6 | Methoxy (-OCH₃) | Potent microtubule disruption and apoptotic cell death |

| C5 | Bromo (-Br) | COX Inhibition (Anti-inflammatory) |

| N1 | Unsubstituted (-H) | Favors potent antiproliferative activity |

Comparative Analysis of 6-Momipp and 5-Momipp in Research Contexts

A striking example of the importance of substituent positioning is the comparison between 6-Momipp and its isomer, 5-Momipp (also known as MOMIPP). These two compounds differ only in the position of the methoxy group on the indole ring, yet they exhibit fundamentally different mechanisms of cytotoxicity. researchgate.net

5-Momipp (MOMIPP) : This compound, with the methoxy group at the 5-position, induces a unique form of non-apoptotic cell death called "methuosis." nih.gov This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death without the typical markers of apoptosis. nih.gov

6-Momipp : Simply moving the methoxy group to the 6-position completely switches the biological activity. 6-Momipp does not induce methuosis but instead acts as a potent microtubule-disrupting agent. researchgate.net It inhibits tubulin polymerization, leading to mitotic arrest and subsequent caspase-dependent apoptosis. researchgate.netnih.gov

This positional isomerization results in a significant increase in potency, with 6-Momipp demonstrating cytotoxicity at nanomolar concentrations, often orders of magnitude more potent than its 5-methoxy counterpart. nih.gov

| Feature | 6-Momipp | 5-Momipp (MOMIPP) |

|---|---|---|

| Methoxy Group Position | C6 of Indole Ring | C5 of Indole Ring |

| Primary Mechanism of Action | Microtubule Disruption | Methuosis Induction |

| Cellular Target | β-tubulin (Colchicine site) | Not tubulin; likely involves Rac1 and macropinocytosis |

| Mode of Cell Death | Apoptosis (caspase-dependent) | Non-apoptotic (Methuosis) |

| Relative Potency | High (nanomolar range) | Lower (micromolar range) |

Structural Determinants of Microtubule Disruption Activity

The ability of 6-Momipp to disrupt microtubules is linked to its specific interaction with tubulin, the protein subunit of microtubules. Research has definitively shown that 6-Momipp binds to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium necessary for mitotic spindle formation and cell division. nih.gov

Key structural features that determine this activity include:

The Indole Scaffold : The indole ring itself is a privileged structure found in many tubulin inhibitors and serves as a crucial anchor for binding. tandfonline.com

The 6-Methoxy Group : As demonstrated by the comparison with 5-Momipp, the methoxy group at the C6 position is critical for conferring potent microtubule-destabilizing activity.

The α,β-Unsaturated Carbonyl System : This linker connects the indole and pyridinyl rings and is a characteristic feature of chalcones that interact with the colchicine site. mdpi.com

Design and Synthesis of 6-Momipp Analogs for Mechanistic Elucidation

To further understand the mechanism of action and refine the therapeutic potential of 6-Momipp, various analogs have been designed and synthesized. These studies aim to probe the specific interactions within the colchicine binding site and optimize the compound's properties. acs.org

The synthesis of these analogs generally follows the same Claisen-Schmidt condensation pathway, but utilizes modified indole or ketone precursors. acs.orgnih.gov For example, researchers have synthesized analogs with different substitutions at the 2-position of the indole ring. These studies revealed that introducing certain functional groups at this position could also switch the cytotoxic mechanism from methuosis to microtubule disruption, often with a significant increase in potency. nih.gov The synthesis of a trifluoromethyl derivative, an isostere of the methyl group at the 2-position, was one such modification explored to probe the electronic and steric requirements for activity. nih.gov These analog-based studies are crucial for building a comprehensive SAR model and for the rational design of next-generation microtubule-targeting agents.

Molecular Mechanisms of Action of 6 Momipp

Specificity of Molecular Interactions within Cellular Milieus

The molecular interactions of 6-Momipp exhibit notable specificity, contributing to its observed cellular effects.

6-Momipp demonstrates high specificity for its primary targets. For instance, in binding studies, 6-Momipp showed a dissociation constant (Kd) of 5.3 nM against PIKfyve, indicating strong binding affinity acs.org. In contrast, its Kd against PIP5K1C, another related kinase, was significantly higher, exceeding 15,000 nM, underscoring its selective inhibition of PIKfyve acs.org. This selective binding is crucial for inducing methuosis through the PIKfyve pathway acs.org.

Similarly, its interaction with β-tubulin is specific to the colchicine (B1669291) binding site nih.govnih.gov. This targeted binding site distinguishes 6-Momipp from other microtubule-targeting agents that may interact with different tubulin sites.

The specificity of 6-Momipp's molecular interactions contributes to its differential effects across various cell types. Studies have shown that 6-Momipp exhibits broad activity against the viability of multiple cancer cell lines, including glioblastoma, melanoma, and lung carcinoma cells nih.govresearchgate.net. Importantly, at concentrations effective against cancer cells (e.g., 1 µM), the viability of normal cells, such as differentiated neurons, is not significantly affected nih.govresearchgate.net. This suggests a degree of selective toxicity towards malignant cells within a complex cellular environment nih.govresearchgate.net.

Furthermore, 6-Momipp demonstrates the ability to readily penetrate the blood-brain barrier (BBB) nih.govmedchemexpress.comresearchgate.netresearchgate.net. Pharmacokinetic studies in mice revealed that concentrations of 6-Momipp in the brain mirror those in the plasma, indicating efficient passage across this critical biological barrier nih.govresearchgate.netresearchgate.net. This characteristic is particularly significant for its potential application in treating brain tumors like glioblastoma, where many therapeutic agents are hindered by poor BBB penetration nih.govnih.govresearchgate.netresearchgate.net.

Activation of Downstream Signaling Pathways

The primary molecular interactions of 6-Momipp trigger several downstream signaling events that contribute to its observed cellular outcomes. The induction of mitotic arrest and cell death by 6-Momipp is associated with the activation of Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) and the subsequent phosphorylation of anti-apoptotic Bcl-2 and Bcl-xL proteins nih.govnih.gov. Inhibition of Cdk1 has been shown to prevent both Bcl-2/Bcl-xL phosphorylation and the loss of cell viability induced by 6-Momipp nih.govnih.gov.

Additionally, 6-Momipp has been found to trigger the activation of the c-Jun N-terminal kinase (JNK) stress kinase pathway nih.govmedchemexpress.comnih.gov. This activation leads to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL medchemexpress.comnih.gov. The JNK signaling pathway plays a crucial role in the methuosis-inducing effects of 6-Momipp in glioblastoma cells nih.gov. Comparative analyses with non-cytotoxic analogs of 6-Momipp have shown that the cytotoxic effects, including JNK activation and Bcl-2 phosphorylation, are directly linked to 6-Momipp's stronger binding affinity for PIKfyve and its more severe inhibition of endolysosomal degradation pathways nih.gov.

Key Molecular Targets and Binding Affinities of 6-Momipp

| Target | Interaction Type | Binding Affinity (Kd) | Reference |

| PIKfyve | Inhibition | 5.3 nM | acs.org |

| PIP5K1C | Inhibition | >15,000 nM | acs.org |

| β-tubulin (colchicine site) | Binding/Disruption | Effective at ≥ 250 nM | nih.govnih.govresearchgate.net |

Cellular Effects of 6-Momipp at Various Concentrations

| Cellular Effect | Concentration | Cell Line (if specified) | Reference |

| Mitotic Arrest | ≥ 250 nM | Glioblastoma, melanoma, lung carcinoma cell lines (broad activity) | nih.govresearchgate.net |

| Caspase Activation & Cell Death | ≥ 250 nM | Glioblastoma, melanoma, lung carcinoma cell lines (broad activity) | nih.govresearchgate.net |

| Cellular Vacuolization (Methuosis) | 3 µM | U373, Hs683 (glioblastoma cell lines) | medchemexpress.com |

| Early disruptions of glucose uptake and glycolytic metabolism | 10 µM | Glioblastoma cells | medchemexpress.com |

Cellular and Subcellular Effects of 6 Momipp in Research Models

Impact on Microtubule Dynamics and Cytoskeletal Integrity

6-Momipp exerts significant effects on the cellular cytoskeleton, specifically by disrupting microtubule dynamics. Its mechanism of action involves interaction with key components of the microtubule assembly machinery.

6-Momipp functions as a microtubule disruptor, targeting the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govresearchgate.netohiolink.edu This interaction leads to the depolymerization of microtubules within living cells. nih.govohiolink.edu Studies employing whole-cell tubulin polymerization assays have demonstrated that 6-Momipp significantly reduces the amount of polymerized tubulin. ohiolink.eduacs.org This effect is comparable to that observed with colchicine, a well-established microtubule-destabilizing agent. nih.govacs.org

The destabilization of microtubules by 6-Momipp results in profound alterations to the cellular microtubule network. Immunofluorescence staining has revealed clear microtubule disruption in U251 glioblastoma cells treated with 6-Momipp at concentrations of 250 nM or higher. ohiolink.edu These architectural changes are directly linked to the compound's downstream effects on cell division, as the disruption of spindle microtubules is a prerequisite for its observed mitotic arrest. nih.gov Morphological observations show that cells treated with 6-Momipp round up from the culture dish, a characteristic response to microtubule disruption and subsequent mitotic arrest. ohiolink.edu

Regulation of Cell Cycle Progression

The disruption of microtubule dynamics by 6-Momipp has a profound impact on cell cycle progression, leading to specific arrests and, ultimately, to cell death pathways.

A key cellular effect of 6-Momipp is its ability to induce mitotic arrest. nih.govnih.govresearchgate.netohiolink.edu At concentrations as low as 250 nM, 6-Momipp effectively halts cells in mitosis. nih.govnih.govresearchgate.net This mitotic arrest is consistent with the compound's action on spindle microtubules. nih.gov Furthermore, cells treated with 6-Momipp exhibit robust phosphorylation of histone-H3 on serine 10, an event associated with chromatin condensation during mitotic prophase and maintained through metaphase, further confirming the induction of mitotic arrest. nih.gov Research indicates that the prolonged activation of Cdk1 (Cdc2) contributes to the cell death induced by 6-Momipp, as blocking Cdk1 activity with an inhibitor reduces cell death but does not prevent the mitotic arrest. nih.govohiolink.edu

Flow cytometry analysis has consistently shown that 6-Momipp causes a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, U251 glioblastoma cells treated with 6-Momipp at concentrations ranging from 0.25 to 5.0 μM for 24 hours exhibited this G2/M arrest. nih.govresearchgate.net Similar G2/M phase accumulation patterns have been observed in other human glioblastoma cell lines, such as T98G, treated with 6-Momipp. nih.gov Related indolyl-pyridinyl-propenone compounds, structurally similar to 6-Momipp, also induced substantial G2/M accumulation at concentrations of 0.1 μM and 3 μM after 24 hours. acs.org

Table 1: Effect of 6-Momipp on Cell Cycle Distribution in Glioblastoma Cells

| Cell Line | 6-Momipp Concentration (μM) | Treatment Duration (h) | Cell Cycle Phase Affected | Observed Effect | Reference |

| U251 | 0.25 - 5.0 | 24 | G2/M | Arrest | nih.govresearchgate.net |

| U251 | 1.0 | 24 | G2/M | Significant arrest | nih.govresearchgate.net |

| T98G | Not specified (anti-mitotic) | 24 | G2/M | Similar arrest | nih.gov |

| U251 | 0.1 (related compounds) | 24 | G2/M | Substantial accumulation | acs.org |

| U251 | 3.0 (related compounds) | 24 | G2/M | Substantial accumulation | acs.org |

Prolonged exposure to anti-mitotic concentrations of 6-Momipp leads to a subsequent progression to a sub-G1/G0 DNA content, which is indicative of cell death. nih.govresearchgate.netbu.eduqmul.ac.uk In U251 cells, after 48 hours of incubation with 6-Momipp, DNA histograms demonstrated a clear accumulation of this sub-G1/G0 population. nih.govresearchgate.net This accumulation coincides with a decline in cellular ATP levels and the activation of caspases, suggesting an apoptotic mechanism of cell death. nih.gov The increase in the sub-G1/G0 compartment following mitotic arrest is consistent with cell death by mitotic catastrophe. acs.org

Table 2: Progression to Sub-G1/G0 DNA Content induced by 6-Momipp

| Cell Line | 6-Momipp Concentration (μM) | Treatment Duration (h) | Cell Cycle Phase Affected | Observed Effect | Reference |

| U251 | 1.0 | 48 | Sub-G1/G0 | Accumulation (cell death) | nih.govresearchgate.net |

| U251 | 0.1 (related compounds) | 24 | Sub-G1/G0 | Significant increase | acs.org |

| U251 | 3.0 (related compounds) | 24 | Sub-G1/G0 | Significant increase | acs.org |

Advanced Research Methodologies and Assays Employed in 6 Momipp Studies

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical approaches are crucial for dissecting the direct interactions between 6-Momipp and its molecular targets, primarily tubulin. These techniques offer insights into binding affinities, structural changes, and the functional consequences of these interactions.

Tubulin Polymerization Assays

Tubulin polymerization assays are fundamental for assessing the ability of compounds like 6-Momipp to influence microtubule assembly or disassembly. These assays typically involve monitoring the formation of microtubules from purified tubulin protein in vitro or quantifying polymerized tubulin in cellular contexts. Studies have demonstrated that 6-Momipp significantly reduces the amount of polymerized tubulin in living U251 glioblastoma cells ohiolink.eduresearchgate.net. Furthermore, experiments have shown that 6-Momipp produces substantial declines in the relative amount of tubulin detected in the polymerized fraction acs.org. This indicates that 6-Momipp acts as a microtubule-disrupting agent, preventing the proper assembly of tubulin monomers into microtubules.

Table 1: Effect of 6-Momipp on Tubulin Polymerization in U251 Cells

| Treatment | Observed Effect on Polymerized Tubulin | Reference |

| 6-Momipp | Significantly reduced | ohiolink.eduresearchgate.net |

| 6-Momipp | Substantial decline | acs.org |

Scintillation Proximity Assays for Ligand Binding

Scintillation Proximity Assays (SPAs) are employed to determine the binding affinity and specificity of a ligand to its target protein. In the context of 6-Momipp, SPAs have been instrumental in identifying its binding site on tubulin. Research findings indicate that 6-Momipp competes with 3H-colchicine for binding to tubulin, but it does not compete with 3H-vinblastine aacrjournals.org. This competitive binding pattern strongly suggests that 6-Momipp targets the colchicine (B1669291) binding site on β-tubulin ohiolink.eduaacrjournals.orgresearchgate.netnih.govnih.govsigmaaldrich.com.

Table 2: 6-Momipp Binding Specificity via Scintillation Proximity Assay

| Competitor | 6-Momipp Binding Competition | Implication for Binding Site | Reference |

| 3H-Colchicine | Yes | Colchicine binding site | ohiolink.eduaacrjournals.orgresearchgate.netnih.govnih.govsigmaaldrich.com |

| 3H-Vinblastine | No | Not the vinblastine (B1199706) binding site | aacrjournals.org |

Immunoblot Analysis for Protein Expression and Phosphorylation States

Immunoblot analysis, also known as Western blotting, is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation. In 6-Momipp studies, immunoblotting has been performed to define the signaling pathways that contribute to cell death induced by the compound researchgate.netnih.govnih.govsigmaaldrich.com.

Key findings from immunoblot analyses include:

Loss of cell viability induced by 6-Momipp is preceded by the activation of Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) and the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL researchgate.netnih.govnih.govsigmaaldrich.com.

Treatment of U251 cells with 1 µM 6-Momipp for 24 hours led to robust phosphorylation of both the p54 and p46 splice variants of c-Jun N-terminal kinase (JNK) nih.gov.

Consistent with JNK activation, an increase in the phosphorylation of c-Jun, an established JNK substrate, was also observed in cells treated with 6-Momipp nih.gov.

Immunoblot analysis was also used to quantify the percentage of polymerized versus soluble tubulin, providing a method to assess the extent of tubulin depolymerization acs.org.

Phosphorylated histone H3 was also detected via immunoblot analysis, with α-tubulin serving as a loading control researchgate.netnih.gov.

Table 3: Key Proteins and Phosphorylation States Altered by 6-Momipp (Immunoblot Analysis)

| Protein/Modification | 6-Momipp Concentration & Duration | Observed Effect | Reference |

| Cdk1 (Cdc2) Activation | Not specified, precedes cell death | Activation | researchgate.netnih.govnih.govsigmaaldrich.com |

| Bcl-2 Phosphorylation | Not specified, precedes cell death | Increased phosphorylation | researchgate.netnih.govnih.govsigmaaldrich.com |

| Bcl-xL Phosphorylation | Not specified, precedes cell death | Increased phosphorylation | researchgate.netnih.govnih.govsigmaaldrich.com |

| JNK (p54, p46) Phosphorylation | 1 µM for 24 hours | Robust phosphorylation | nih.gov |

| c-Jun Phosphorylation | 1 µM for 24 hours | Increased phosphorylation | nih.gov |

| Histone H3 Phosphorylation | Not specified | Detected | researchgate.netnih.gov |

| Tubulin (Polymerized vs. Soluble) | Various concentrations | Substantial declines in polymerized fraction | acs.org |

Cellular Imaging and Flow Cytometry Approaches

Cellular imaging and flow cytometry provide visual and quantitative data on the effects of 6-Momipp at the cellular level, particularly concerning microtubule morphology and cell cycle progression.

Immunofluorescence Microscopy for Microtubule Visualization

Immunofluorescence microscopy is a powerful imaging technique used to visualize specific cellular structures, such as microtubules, within intact cells. This method involves using antibodies tagged with fluorescent dyes that bind to target proteins, allowing their localization and morphology to be observed under a fluorescence microscope.

In studies of 6-Momipp, immunofluorescence microscopy has confirmed its immediate disruptive effect on microtubules. At concentrations greater than 500 nM, 6-Momipp was observed to immediately disrupt microtubules aacrjournals.org. Specifically, immunofluorescence staining of microtubules revealed significant microtubule disruption in U251 cells after treatment with 6-Momipp at concentrations of 250 nM or higher ohiolink.edu. For visualization, microtubules were typically stained using an anti-α-tubulin primary antibody followed by an Alexa Fluor 568-labeled goat anti-mouse secondary antibody (resulting in red fluorescence), while nuclei were counterstained with DAPI (blue fluorescence) researchgate.net. This visualization technique provides direct evidence of 6-Momipp's ability to depolymerize the microtubule network within cells.

Table 4: Microtubule Disruption by 6-Momipp (Immunofluorescence Microscopy)

| Cell Line | 6-Momipp Concentration | Observed Effect on Microtubules | Staining Method | Reference |

| U251 | ≥ 250 nM | Disruption | Anti-α-tubulin, Alexa Fluor 568, DAPI | ohiolink.eduresearchgate.net |

| Various | > 500 nM | Immediate disruption | Immunofluorescence microscopy | aacrjournals.org |

Phase Contrast Microscopy for Morphological Assessment

Phase contrast microscopy has been extensively utilized to observe the morphological changes induced by 6-Momipp in various cell lines. Studies on U251 glioblastoma cells treated with 1 µM 6-Momipp revealed significant alterations within 24 hours, including the rounding up and detachment of the majority of cells from the culture dish. The few cells that remained attached exhibited multiple micronuclei, indicating a disruption in normal cellular division nih.govresearchgate.net. Similar morphological effects were also noted when 6-Momipp was tested on T98G human glioblastoma cells nih.gov.

Further investigations using phase contrast microscopy demonstrated that 10 µM 6-Momipp induced extensive cytoplasmic vacuolization in U251 cells within 4 hours researchgate.net. A comparative study involving U373 cells showed that treatment with 3 µM 6-Momipp led to the accumulation of vacuoles as early as 1 hour post-treatment mdpi.com. In fibrosarcoma HT-1080 cells, exposure to 1 µM 6-Momipp for 24 hours resulted in the formation of numerous large vacuoles and observable abnormal cellular morphology, including swollen mitochondria and large autophagic vacuoles, as confirmed by transmission electron microscopy (TEM) mdpi.com.

Flow Cytometric Analysis of Cell Cycle and Cell Death Markers

Flow cytometry is a powerful tool for quantitatively assessing cellular events such as cell cycle distribution and the induction of cell death. Studies have shown that 6-Momipp effectively arrests cells in the G2/M phase of the cell cycle. Specifically, U251 glioblastoma cells treated with 6-Momipp at concentrations ranging from 0.25 to 5.0 µM for 24 hours exhibited a concentration-dependent arrest in the G2/M phase nih.govresearchgate.net. This G2/M arrest was also observed with related indolyl-pyridinyl-propenone derivatives at 3 µM in U251 cells acs.org.

Upon prolonged incubation with anti-mitotic concentrations of 6-Momipp for 48 hours, flow cytometric analysis of DNA histograms from both floating and attached U251 cells revealed a significant accumulation of a sub-G1/G0 population. This sub-G1/G0 population is indicative of cell death, suggesting that the compound triggers a caspase-dependent death mechanism nih.govresearchgate.net. Further evidence for caspase-dependent cell death was provided by studies in HT-1080 cells, where 1 µM 6-Momipp caused a significant activation of caspase-3/-7, and this cell death could be inhibited by a broad-spectrum caspase inhibitor mdpi.com. The observed accumulation of sub-G1/G0 cells is consistent with cell death occurring via mitotic catastrophe acs.org.

The following table summarizes representative cell cycle distribution data for U251 cells treated with 6-Momipp:

| Treatment (Concentration) | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1/G0 (%) |

| DMSO (Control) | 24 h | ~60-70 | ~15-20 | ~10-15 | <5 |

| 6-Momipp (0.25 µM) | 24 h | Decreased | Decreased | Increased | - |

| 6-Momipp (1.0 µM) | 24 h | Decreased | Decreased | Significantly Increased | - |

| 6-Momipp (5.0 µM) | 24 h | Decreased | Decreased | Markedly Increased | - |

| 6-Momipp (1.0 µM) | 48 h | - | - | - | Accumulated |

Note: Data adapted from nih.govresearchgate.net. Specific percentage values for G1, S, and G2/M phases vary with concentration and are generally presented graphically in the source. The sub-G1/G0 population accumulates at later time points.

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry-based analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC/MS), are indispensable in preclinical research for the precise quantification and characterization of compounds in complex biological matrices.

LC/MS assays have been employed to investigate the pharmacokinetic behavior of 6-Momipp in animal models nih.govresearchgate.netnih.gov. This technique is highly valued for its sensitivity and selectivity, making it a preferred method for quantifying small molecules in biological samples stanford.edu. Biological matrices, such as plasma, serum, blood, urine, and feces, are commonly analyzed using LC/MS bioanalytical methods stanford.edu.

The quantification process typically involves several critical steps. Due to the often low concentrations of analytes and the presence of endogenous interfering compounds in biological samples, pre-concentration is frequently a necessary step mdpi.com. Sample preparation techniques commonly include protein precipitation, liquid-liquid extraction, and solid-phase extraction, which serve to isolate the analyte from the complex matrix stanford.edumdpi.com. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is coupled with various mass spectrometry detectors, such as ion trap, quadrupole time-of-flight (QTOF), or triple quadrupole mass spectrometers, to achieve separation and sensitive detection of the compound stanford.edubiomedgrid.com.

In preclinical pharmacokinetic research, LC/MS is a cornerstone for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models, which is crucial for extrapolating data to human physiology stanford.edu. For 6-Momipp, LC/MS-based pharmacokinetic studies in mice have provided critical insights into its distribution. These studies demonstrated that the concentrations of 6-Momipp in the brain closely mirrored those in the plasma, indicating that the compound readily penetrates the blood-brain barrier nih.govresearchgate.netnih.gov. This finding is significant for compounds intended to act within the central nervous system. The application of LC/MS in these models allows for the determination of key pharmacokinetic parameters that inform subsequent stages of drug development stanford.edu.

Preclinical Research Applications and in Vivo Research Models of 6 Momipp

Efficacy Evaluation in In Vitro Cell Line Models

In the laboratory setting, 6-Momipp has been rigorously tested against a variety of human cancer cell lines to determine the breadth and potency of its cytotoxic effects.

Research has confirmed that 6-Momipp possesses broad-spectrum anti-cancer activity, showing effectiveness against multiple cancer types. nih.gov Studies reveal its potent anti-proliferative and cytotoxic activity in glioblastoma, melanoma, and lung carcinoma cell lines, often at nanomolar concentrations. ohiolink.edu All tested cell lines, including those representing cancers that frequently metastasize to the brain, exhibited a decline in cell viability following exposure to the compound. nih.gov However, the sensitivity to 6-Momipp varied among different cell lines within the same cancer type. For instance, among glioblastoma cells, the U251 and T98G lines showed greater sensitivity compared to the U87MG and A172 lines. nih.gov Notably, at concentrations that were effective in reducing viability in most cancer cell lines, the viability of normal cells, including differentiated neurons, was not significantly impacted. nih.govresearchgate.net

| Cancer Type | Cell Line | Observed Effect |

|---|---|---|

| Glioblastoma | U251 | High sensitivity, loss of cell viability |

| Glioblastoma | T98G | High sensitivity, loss of cell viability |

| Glioblastoma | U87MG | Lower sensitivity compared to U251/T98G |

| Glioblastoma | A172 | Lower sensitivity compared to U251/T98G |

| Melanoma | Various | Decline in cell viability |

| Lung Carcinoma | Various | Decline in cell viability |

To address the clinical challenge of acquired drug resistance, 6-Momipp was evaluated in cell lines specifically selected for their resistance to standard chemotherapy. One such model used was the U251-TMZR glioblastoma cell line, which is resistant to temozolomide, a primary chemotherapy agent for glioblastoma. nih.gov The inclusion of such models in preclinical testing is crucial for determining a new compound's potential to treat recurrent or refractory tumors.

Assessment in In Vivo Xenograft Models

Following promising in vitro results, the efficacy of 6-Momipp was assessed in animal models to understand its effects on tumor growth in a more complex biological system. These studies utilized human glioblastoma xenografts, where human cancer cells are implanted into immunodeficient mice. nih.gov

In studies involving mice bearing human U251 glioblastoma tumors implanted under the skin (subcutaneously), 6-Momipp was shown to be effective in suppressing tumor growth. nih.govresearchgate.net These models are instrumental in evaluating a compound's systemic anti-tumor activity.

To more closely mimic the clinical presentation of glioblastoma, intracerebral xenograft models were used, where U251 human glioblastoma cells were implanted directly into the brains of mice. nih.gov Research demonstrated that 6-Momipp is also effective at inhibiting the growth of these intracerebral tumors. nih.govnih.govresearchgate.net This finding is particularly significant as it suggests the compound can exert its anti-cancer effects within the brain's unique microenvironment.

| Research Model | Cancer Cell Line | Key Finding |

|---|---|---|

| Subcutaneous Xenograft | Human U251 Glioblastoma | Effective suppression of tumor growth |

| Intracerebral Xenograft | Human U251 Glioblastoma | Effective suppression of tumor growth |

A major impediment to treating brain tumors is the blood-brain barrier (BBB), which prevents many therapeutic agents from reaching their target. A key finding from preclinical research is that 6-Momipp readily penetrates this barrier. nih.govnih.gov Pharmacokinetic studies in mice revealed that the concentration of 6-Momipp in the brain mirrors its concentration in the plasma. nih.govresearchgate.net This ability to cross the BBB is a critical attribute that suggests 6-Momipp may have advantages in treating primary and metastatic brain tumors. nih.govnih.gov

Future Research Trajectories and Broader Academic Implications

Elucidation of Determinants of Differential Sensitivity in Research Models

Initial research has demonstrated that 6-Momipp exhibits broad activity against a variety of cancer cell lines, including those from glioblastoma, melanoma, and lung carcinoma. nih.govresearchgate.netnih.gov However, notable differences in sensitivity have been observed among these cell lines. nih.gov For instance, within a panel of glioblastoma cell lines, U87MG and A172 cells showed significantly higher sensitivity to the compound compared to others. nih.gov In contrast, normal cells, such as differentiated neurons, are not significantly affected at concentrations that reduce viability in most cancer cell lines. nih.govresearchgate.netnih.gov

Future research must focus on elucidating the molecular determinants of this differential sensitivity. Investigating the genetic and proteomic profiles of highly sensitive versus less sensitive cancer cells could uncover biomarkers predictive of response. Factors to be explored include the expression levels of specific oncogenes, tumor suppressor genes, or variations in the signaling pathways that govern mitotic progression and apoptosis.

Table 1: Differential Sensitivity of Various Cancer Cell Lines to 6-Momipp

| Cell Line | Cancer Type | Relative Sensitivity |

|---|---|---|

| U87MG | Glioblastoma | High |

| A172 | Glioblastoma | High |

| U251 | Glioblastoma | Moderate |

| Various Melanoma Lines | Melanoma | Responsive |

| Various Lung Carcinoma Lines | Lung Carcinoma | Responsive |

Investigation of Tubulin Isotype-Specific Interactions

6-Momipp functions by disrupting microtubule polymerization through its interaction with the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.netnih.gov The tubulin protein is not a single entity but exists as a family of different isotypes. frontiersin.org The specific expression profile of these β-tubulin isotypes can influence microtubule dynamics and the efficacy of microtubule-targeting agents. nih.gov It has been suggested that the unique composition of tubulin isotypes within a cell can create a "tubulin code," which affects microtubule assembly and interactions with various proteins. frontiersin.org

A critical area for future research is to determine whether 6-Momipp exhibits preferential binding or activity towards specific β-tubulin isotypes. Such studies would involve using purified tubulin isotypes in polymerization assays and assessing the compound's inhibitory activity against each. Understanding these isotype-specific interactions could explain the differential sensitivity observed in various cancer models and inform the selection of tumor types where 6-Momipp might be most effective. nih.gov

Exploration of Resistance Mechanisms in Preclinical Models

The development of resistance is a major challenge for anti-mitotic therapies. Preclinical studies have already indicated that cell lines with pre-existing resistance to other chemotherapeutic agents may show reduced sensitivity to 6-Momipp. nih.gov For example, temozolomide-resistant U251 glioblastoma cells and cisplatin-resistant H125 lung cancer cells were found to be less sensitive to 6-Momipp than their non-resistant counterparts. nih.gov This suggests that mechanisms such as the activity of multidrug resistance transporters could play a role in diminishing the compound's efficacy. nih.gov

Future investigations should involve the development of 6-Momipp-resistant cell lines through continuous long-term exposure to the compound. wuxibiology.com Analysis of these resistant models, using genomic and proteomic techniques, could identify key resistance mechanisms. wuxibiology.com This may include mutations in the tubulin binding site, alterations in the expression of tubulin isotypes, or the upregulation of drug efflux pumps. wuxibiology.com

Development of Novel Indole-Based Chalcone (B49325) Analogs for Targeted Research Probes

6-Momipp belongs to the chalcone class of compounds, which are known precursors to flavonoids and possess a wide range of biological activities. mdpi.commdpi.com The discovery of 6-Momipp's microtubule-disrupting activity stemmed from structure-activity relationship studies on a related compound, MOMIPP. A subtle shift of a methoxy (B1213986) group on the indole (B1671886) ring from the 5' to the 6' position was sufficient to switch the compound's biological activity from inducing a non-apoptotic cell death form called methuosis to microtubule disruption. nih.gov

This finding highlights the potential for developing novel indole-based chalcone analogs. Future synthetic chemistry efforts could focus on creating a library of 6-Momipp derivatives with modifications to the indole or pyridinyl rings. These analogs could be used as targeted research probes to further explore the colchicine binding site on tubulin, potentially leading to compounds with increased potency, greater specificity for certain tubulin isotypes, or the ability to overcome resistance mechanisms.

Integration of 6-Momipp Research into Broader Anti-Mitotic Drug Discovery Paradigms

Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy. They are typically classified based on their binding site on tubulin, with major classes including taxanes, Vinca (B1221190) alkaloids, and colchicine-site binders. nih.gov 6-Momipp's identification as a novel agent that interacts with the colchicine site adds to a growing class of compounds with this mechanism. nih.gov

The research on 6-Momipp should be integrated into the broader paradigm of anti-mitotic drug discovery. Comparative studies with other colchicine-site binders can help delineate unique features of its interaction with tubulin. Furthermore, its ability to readily cross the blood-brain barrier, a limitation for many existing MTAs, positions it as a valuable prototype for developing next-generation anti-mitotics for primary and metastatic brain tumors. nih.govresearchgate.netnih.gov

Potential of 6-Momipp as a Research Tool for Studying Microtubule Biology in Disease Contexts

The unique properties of 6-Momipp make it a valuable tool for basic research into microtubule biology. As a potent microtubule depolymerizer, it can be used to study the cellular consequences of microtubule disruption, including mitotic arrest, micronucleation, and the activation of cell death pathways involving Cdk1 and the phosphorylation of Bcl-2 family proteins. nih.govresearchgate.net

Given its brain-penetrant nature, 6-Momipp is particularly useful for in vivo studies of microtubule function in the central nervous system. nih.govresearchgate.netnih.gov It can be employed in preclinical models of glioblastoma to investigate the role of microtubules in tumor growth, invasion, and resistance to therapy within the complex microenvironment of the brain. nih.govresearchgate.net This provides a powerful research tool to explore fundamental aspects of neurobiology and neuro-oncology.

Q & A

Q. How should researchers address 6-MOMIPP’s potential neurotoxicity in translational studies?

- Answer: Differentiated neuron cultures treated with 1–5 μM 6-MOMIPP for 72 hours assess neurotoxicity via MAP2 immunofluorescence and neurite outgrowth quantification. In vivo, Morris water maze tests cognitive function post-treatment .

Methodological Guidelines

- Data Reporting: Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (≤5 compounds in main text) from supplemental materials. Include raw flow cytometry profiles and unprocessed western blots .

- Conflict Resolution: Address data contradictions (e.g., variable cytotoxicity) by stratifying cell lines based on β-tubulin isotype ratios and transporter expression .

- Ethical Compliance: Declare conflicts of interest (e.g., funding sources like NIH R01 CA115495) and retain raw data for 5–10 years post-publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.